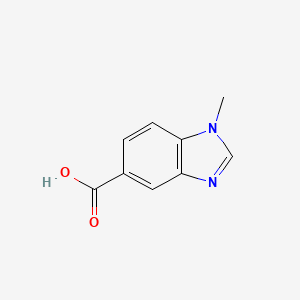

1-Methyl-1H-benzimidazole-5-carboxylic acid

Description

Historical Context of Benzimidazole Derivatives

The historical development of benzimidazole chemistry traces back to the late 19th century when Hoebrecker first reported the synthesis of benzimidazole derivatives in 1872, specifically 2,5- and 2,6-dimethylbenzimidazole through ring closure reactions. This early work was followed by Radziszewski in 1882, who developed the first synthesis of highly substituted imidazoles by condensing 1,2-diketones with different aldehydes in the presence of ammonia. The field gained substantial momentum in the 1940s when benzimidazole was speculated to act similarly to purines in providing biological responses, leading to the first investigation of the biological activity of the benzimidazole nucleus in 1944.

A pivotal moment in benzimidazole research occurred in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was discovered as an integral structural component of vitamin B12. This discovery significantly elevated interest in benzimidazole-based chemistry and led to extensive research into the pharmaceutical potential of these compounds. The benzimidazole nucleus was subsequently found to be a stable platform suitable for drug development, with researchers recognizing its ability to serve as a bioisoster of natural nucleotides.

The systematic exploration of benzimidazole derivatives accelerated throughout the latter half of the 20th century, with numerous studies focusing on structural modifications and their corresponding pharmacological effects. In 1990, various benzimidazole derivatives were synthesized with substitutions of fluorine, propylene, and tetrahydroquinoline, resulting in compounds with increased stability, bioavailability, and significant biological activity. Further developments in 1991 involved derivatization at the N-H position of benzimidazole with electron-donating groups and substitution with long chains of propyl, acetamido, thio, thiazole-amino, and tetramethyl piperidine on pyridine, demonstrating good antiulcer activity.

Positioning of 1-Methyl-1H-benzimidazole-5-carboxylic acid in Chemical Research

This compound occupies a unique position within the broader landscape of benzimidazole research due to its specific substitution pattern and versatile chemical properties. The compound, identified by Chemical Abstracts Service number 53484-17-6, represents a sophisticated example of structural modification within the benzimidazole family. Its molecular structure incorporates two key functional modifications: a methyl group at the 1-position that prevents tautomerism and enhances stability, and a carboxylic acid group at the 5-position that significantly improves water solubility and facilitates hydrogen bonding interactions.

The strategic positioning of these functional groups enables the compound to serve as an exceptional building block for pharmaceutical and agrochemical research applications. The carboxylic acid functionality provides multiple reaction sites for further derivatization, allowing chemists to create diverse libraries of related compounds with potentially enhanced biological activities. This versatility has made this compound particularly valuable in coordination chemistry, where it functions as a ligand in the formation of metal complexes crucial for various catalytic processes.

Research has demonstrated that this compound can undergo various chemical transformations, including oxidation reactions using agents such as potassium permanganate or hydrogen peroxide, reduction reactions with sodium borohydride or lithium aluminum hydride, and substitution reactions where functional groups on the benzimidazole ring can be replaced with other moieties using appropriate reagents. These reaction capabilities position the compound as a versatile synthetic intermediate in the development of more complex molecular architectures.

The compound's effectiveness as an enzyme inhibitor has been particularly noteworthy, with studies showing its ability to bind to active sites of various enzymes, thereby preventing substrate binding and altering cellular processes. This mechanism of action has made it an attractive target for medicinal chemists seeking to develop novel therapeutic agents targeting specific enzymatic pathways.

Current Research Landscape and Significance

The contemporary research landscape surrounding this compound reflects its growing importance as a privileged scaffold in drug discovery and development. Recent investigations have revealed multiple therapeutic properties, with anticancer activity emerging as a particularly promising area of focus. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with one derivative showing maximum cell death in leukemic cells at an IC50 value of 3 microM.

Mechanistic studies have revealed that these derivatives induce S/G2 cell cycle arrest through downregulation of CDK2 and Cyclin B1, while simultaneously affecting apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic proteins. The observed cleavage of PARP and elevated levels of DNA strand breaks indicate activation of apoptosis, suggesting these compounds function through multiple cellular mechanisms to achieve their anticancer effects.

Beyond oncological applications, current research has highlighted the compound's antimicrobial properties, with derivatives demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial activity positions the compound as a potential foundation for developing new antibiotics in an era of increasing antibiotic resistance.

Antiviral research has also shown promise, with certain derivatives exhibiting the ability to inhibit viral RNA synthesis, particularly against viruses such as human cytomegalovirus. This antiviral activity expands the therapeutic potential of the compound beyond traditional applications and suggests its relevance in addressing viral diseases.

The following table summarizes key biological activities and their corresponding effects:

Recent synthetic developments have focused on optimizing reaction conditions and developing more efficient synthetic routes. The compound is typically synthesized through cyclocondensation of o-phenylenediamine derivatives with appropriate carboxylic acid precursors, with optimization involving careful control of stoichiometry, temperature, and purification methods. Advanced characterization techniques, including nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and X-ray crystallography, have become standard tools for confirming structure and purity.

The integration of computational approaches, including Density Functional Theory calculations and molecular docking studies, has enhanced understanding of the compound's electronic properties and binding affinities to biological targets. These computational tools enable researchers to predict and optimize the biological activity of new derivatives before synthesis, significantly accelerating the drug discovery process.

Current research trends indicate increasing interest in developing metal complexes incorporating this compound as a ligand, with studies showing that such complexes often exhibit enhanced antimicrobial or catalytic activity compared to the parent compound. This represents a promising direction for future research, particularly in the development of novel catalytic systems and therapeutic agents with improved efficacy profiles.

The compound's position in contemporary medicinal chemistry research is further strengthened by its classification as a privileged scaffold, a designation reserved for molecular frameworks that serve as versatile starting points for developing multiple therapeutic agents. This status reflects the compound's proven track record in generating bioactive molecules and its potential for continued contribution to pharmaceutical innovation.

Properties

IUPAC Name |

1-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJLCBKTWRUQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406742 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53484-17-6 | |

| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

The most common synthetic approach to 1-Methyl-1H-benzimidazole-5-carboxylic acid involves the condensation of o-phenylenediamine derivatives with formic acid or its derivatives, followed by cyclization to form the benzimidazole core. This method is well-established for benzimidazole synthesis and can be adapted to introduce the methyl group at the N-1 position and the carboxylic acid at the 5-position.

Reaction Scheme

- Starting materials: o-phenylenediamine or substituted o-phenylenediamine (with a carboxyl group at the 5-position)

- Reagents: Formic acid or formic acid derivatives (e.g., formamide)

- Conditions: Heating under reflux, often in acidic medium to promote cyclization

- Outcome: Formation of the benzimidazole ring with methyl substitution at N-1 via methylation steps or using methyl-substituted starting materials

Optimization Parameters

- Temperature control (typically reflux conditions)

- Stoichiometric ratios of reagents to maximize yield

- Purification by recrystallization to enhance purity

- Monitoring by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to confirm product formation and purity

Research Findings

- The reaction proceeds efficiently with good regioselectivity.

- Yields are optimized by controlling reaction time and temperature.

- The methyl group at N-1 can be introduced either before or after ring closure depending on the synthetic route chosen.

One-Pot Heterocyclization via Sodium Dithionite Reduction

Overview

An alternative modern method involves a one-pot heterocyclization reaction using sodium dithionite as a reducing agent in dimethyl sulfoxide (DMSO) solvent. This method has been applied to synthesize benzimidazole derivatives with various substituents, including carboxylic acid groups.

Reaction Scheme

- Reactants: Ethyl 4-(methylamino)-3-nitrobenzoate and substituted benzaldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde)

- Reagents: Sodium dithionite (Na2S2O4) in DMSO

- Conditions: Stirring and reflux at 90 °C, followed by base hydrolysis (e.g., with NaOH in ethanol)

- Outcome: Formation of this compound derivatives after hydrolysis of ester intermediates

Advantages

- One-pot synthesis reduces the number of purification steps

- Mild reaction conditions with good functional group tolerance

- High yields and purity of the final carboxylic acid product

Research Findings

- The method allows for the introduction of various substituents on the benzimidazole ring.

- Characterization by IR, 1H and 13C NMR, and mass spectrometry confirms the structure and purity of the product.

Chloromethylation and Cyclization Route

Overview

A patented industrial method involves the cyclization of 3-amido-4-methylamino benzoic acid derivatives using chloracetyl chloride to form chloromethyl intermediates, which then cyclize to yield the benzimidazole carboxylic acid.

Reaction Scheme

- Step 1: Reaction of 3-amino-4-methylamino benzoic acid hydrochloride with chloracetyl chloride in a solvent mixture of dimethylformamide (DMF) and acetonitrile at 50 °C for 2 hours

- Step 2: Isolation of 2-chloromethyl-1-methyl benzimidazole-5-carboxylic acid hydrochloride by cooling and filtration

- Step 3: Neutralization and purification by pH adjustment with sodium hydroxide solution

Industrial Relevance

- Suitable for large-scale synthesis with controlled reaction parameters

- High purity product obtained by crystallization and filtration

- Reaction progress monitored by high-performance liquid chromatography (HPLC)

Research Findings

- The method provides a scalable route with good control over product quality

- The chloromethyl intermediate is a key step enabling further functionalization if needed.

Summary Table of Preparation Methods

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Assigns proton and carbon environments, confirming methyl and carboxylic acid groups.

- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as carboxylic acid (C=O stretch) and benzimidazole ring vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- X-ray Crystallography: Used in advanced studies to confirm molecular structure and substituent positions.

- Chromatographic Methods (TLC, HPLC): Monitor reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-carboxylic acid alcohols .

Scientific Research Applications

Chemical Properties and Reactions

1-Methyl-1H-benzimidazole-5-carboxylic acid has the molecular formula and a molecular weight of approximately 176.17 g/mol. Its structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Can undergo reduction with sodium borohydride or lithium aluminum hydride.

- Substitution : Functional groups on the benzimidazole ring can be substituted using appropriate reagents.

These reactions enable the synthesis of more complex molecules and derivatives that may exhibit enhanced properties.

Chemistry

This compound serves as a valuable building block for synthesizing more complex organic compounds. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various catalytic processes.

Biology

The compound has been studied for its potential as an enzyme inhibitor, which can significantly impact biological pathways. Its ability to bind to active sites of enzymes prevents substrate binding, thereby altering cellular processes.

Medicine

Research has highlighted several therapeutic properties of this compound:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 3 µM against leukemic cells, inducing S/G2 cell cycle arrest through downregulation of CDK2 and Cyclin B1 .

- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as an antimicrobial agent.

- Antiviral Activity : Certain derivatives have shown promise in inhibiting viral RNA synthesis, particularly against viruses such as human cytomegalovirus .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of novel derivatives of this compound revealed significant anticancer properties. The derivative exhibited maximum cell death in leukemic cells with an IC50 value of 3 µM. Further analysis indicated that this compound induces apoptosis through mechanisms involving the downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic proteins .

| Compound | IC50 Value (µM) | Mechanism |

|---|---|---|

| Derivative 5a | 3 | Induces S/G2 cell cycle arrest |

| ABZ (Positive Control) | 0.52 | Standard for comparison |

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess significant antibacterial and antifungal activities. These compounds were tested against various microbial strains, demonstrating promising results in inhibiting growth.

| Microbial Strain | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective |

Comparison with Related Compounds

The unique substitution pattern of this compound differentiates it from similar compounds:

| Compound | Structure | Notable Differences |

|---|---|---|

| 1H-Benzimidazole-5-carboxylic acid | Lacks methyl group at position 1 | Less reactivity |

| 2-Methyl-1H-benzimidazole-5-carboxylic acid | Methyl group at position 2 | Different biological activity |

| 1-Methyl-1H-benzimidazole-2-carboxylic acid | Carboxylic acid at position 2 | Altered properties |

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular processes and signaling pathways are also of interest in various research studies .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at the 1-, 2-, and 5-positions of the benzimidazole core, influencing solubility, reactivity, and biological activity.

Biological Activity

1-Methyl-1H-benzimidazole-5-carboxylic acid (CAS Number: 53484-17-6) is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, often functioning as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to alterations in cellular processes and signaling pathways, which are critical in disease mechanisms.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative induced maximum cell death in leukemic cells with an IC50 value of 3 µM, suggesting potent anti-leukemic properties . Additionally, it was observed to induce S/G2 cell cycle arrest through downregulation of CDK2 and Cyclin B1 .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Various derivatives have been tested against Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results in inhibiting microbial growth.

- Antiviral Activity : Some benzimidazole derivatives exhibit antiviral properties by inhibiting viral RNA synthesis, particularly against human cytomegalovirus (HCMV) and other RNA viruses .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

Summary of Applications

The diverse biological activities associated with this compound make it a valuable compound for further pharmacological research. Its potential applications include:

- Development of novel anticancer agents.

- Formulation of effective antimicrobial therapies.

- Exploration as antiviral drugs targeting specific viral mechanisms.

Q & A

[Basic] What are the standard synthetic protocols for 1-Methyl-1H-benzimidazole-5-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with urea, followed by functionalization at the 2-position of the benzimidazole ring. For example, substitution with 4-methylpiperidine under nucleophilic conditions (using POCl₃ as a chlorinating agent) enhances antibacterial activity . Optimization involves controlling stoichiometry, temperature (e.g., reflux in POCl₃), and purification via recrystallization. Yields and regioselectivity are monitored using thin-layer chromatography (TLC) and confirmed by and LC-MS .

[Basic] Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- : Assigns proton environments (e.g., methyl group at N1, carboxylic acid proton) and carbon backbone .

- LC-MS: Confirms molecular ion peaks (e.g., [M+H]⁺) and purity .

- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks, as seen in related benzimidazole derivatives .

[Advanced] How can X-ray crystallography and software like SHELX resolve structural ambiguities in benzimidazole derivatives?

Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles critical for verifying substituent positions. For instance, the Cambridge Structural Database (CSD) contains over 250,000 entries for cross-validation . SHELX programs (e.g., SHELXL for refinement) enable robust small-molecule analysis, even for twinned or high-resolution macromolecular data. Challenges include resolving disorder in flexible substituents (e.g., 4-methylpiperidine groups) .

[Advanced] What computational approaches are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations correlate experimental spectral data (e.g., IR, NMR) with electronic structure. For example, HOMO-LUMO gaps in pyrazole-carboxylic acid analogs reveal charge transfer dynamics, while Mulliken charges predict nucleophilic/electrophilic sites . Molecular docking studies can further assess binding affinities to biological targets like enzymes .

[Advanced] How do structural modifications at the 2-position influence biological activity?

Substituting the 2-position with groups like 4-methylpiperidine enhances antibacterial potency by improving membrane penetration or target binding. Comparative studies using Minimum Inhibitory Concentration (MIC) assays and structure-activity relationship (SAR) models are essential. For example, bulkier substituents may sterically hinder activity, requiring iterative synthesis and testing .

[Basic] What safety precautions are recommended when handling this compound in the lab?

While specific hazard data is limited, general precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods during reactions with POCl₃ or volatile solvents.

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

[Advanced] How are metal complexes of this compound synthesized, and what applications do they have?

Transition metal complexes (e.g., Cu²⁺, Ni²⁺) are prepared by reacting the carboxylic acid hydrazide derivative with metal salts in ethanol/water. These complexes exhibit enhanced antimicrobial or catalytic activity compared to the parent ligand. Stability constants and coordination geometry are determined via UV-Vis titration and magnetic susceptibility measurements .

[Advanced] How can researchers validate crystallographic data against existing databases?

The Cambridge Structural Database (CSD) allows comparison of experimental bond lengths/angles with >250,000 entries. For example, the mean C–C bond length in benzimidazole derivatives is 1.48 Å, and deviations >0.02 Å may indicate measurement errors or novel bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.